dimethyl 4-[4-(benzyloxy)phenyl]-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 4-[4-(benzyloxy)phenyl]-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C25H27NO6 and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.18383758 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Catalysis
Enamine Formation and Intramolecular Hydrogen Bonding : A study explored the reactions of dimethyl acetylenedicarboxylate with various amines, highlighting the formation of enamine structures facilitated by intramolecular hydrogen bonding. This reaction pathway underscores the versatility of dimethyl acetylenedicarboxylate derivatives in synthesizing complex organic molecules with potential applications in drug design and material science (Iwanami, 1971).
Catalyzed Methoxycarbonylation : The methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrates the potential of dimethyl acetylenedicarboxylate derivatives in synthesizing unsaturated esters or conducting cascade reactions to α,ω-diesters. This process exemplifies the compound's utility in facilitating complex organic reactions, offering pathways to a variety of chemical products with industrial and pharmaceutical applications (Núñez Magro et al., 2010).
Materials Science
- Antioxidant Properties : Research on 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities with dimethyl acetylenedicarboxylate derivatives, has revealed significant antioxidant properties. This insight is crucial for developing new antioxidants that could find applications in material preservation, pharmaceuticals, and potentially in mitigating oxidative stress-related diseases (Wijtmans et al., 2004).
Pyrolysis and Radical Formation
- Pyrolysis Mechanisms and Radical Detection : The study of methoxy substituted α-O-4 dimeric phenolic compounds' pyrolysis offers insights into the mechanistic aspects of lignin pyrolysis. The findings are pivotal for understanding the thermal degradation of biomass and could inform the development of more efficient processes for biofuel production or material recycling (Kim et al., 2014).
Properties
IUPAC Name |
dimethyl 1-(2-methoxyethyl)-4-(4-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-14-13-26-15-21(24(27)30-2)23(22(16-26)25(28)31-3)19-9-11-20(12-10-19)32-17-18-7-5-4-6-8-18/h4-12,15-16,23H,13-14,17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOYMLXIQXZEGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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